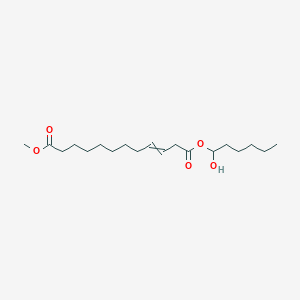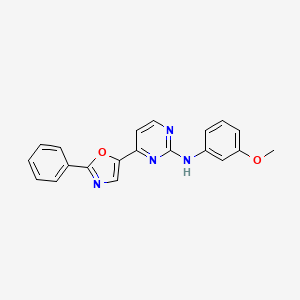
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and a suitable amine.
Final Coupling: The final step involves coupling the oxazole and pyrimidine rings with the 3-methoxyphenylamine under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring would yield a more saturated ring structure.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methoxy group and the oxazole ring can influence its binding affinity and selectivity towards molecular targets.
Properties
CAS No. |
647030-89-5 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H16N4O2/c1-25-16-9-5-8-15(12-16)23-20-21-11-10-17(24-20)18-13-22-19(26-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,21,23,24) |
InChI Key |
DZIYFDGLKCWKQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


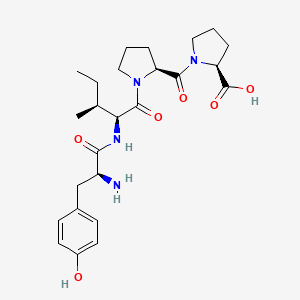
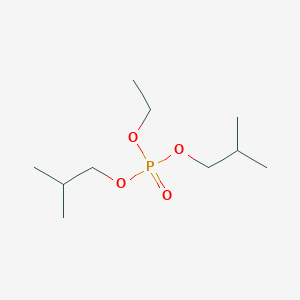

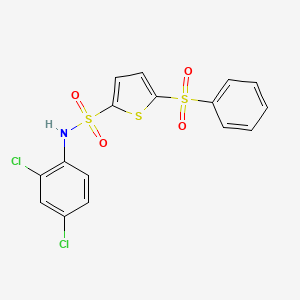
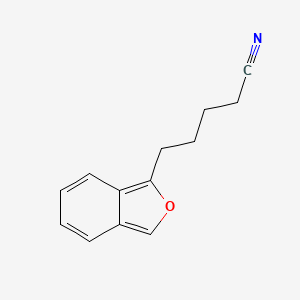
![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)

![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)
